Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione
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Overview
Description
Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione: is an organic compound with the chemical formula C16H14N4S2Zn . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a zinc ion and a thiol group attached to a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coordination Reaction Method: This method involves reacting thiol-substituted benzimidazole with zinc chloride or zinc bromide in an organic solvent to obtain the target compound.
Oxidation Reaction Method: Initially, thiol-substituted benzimidazole is prepared as a stannous salt, which is then reacted with zinc chloride or zinc bromide under alkaline conditions to produce the desired compound.
Industrial Production Methods:
The industrial production of Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione typically follows the coordination reaction method due to its efficiency and high yield. The process involves large-scale reactions in controlled environments to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides.
Reduction: Reduction reactions can convert the disulfide back to the thiol form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antioxidant: The compound exhibits antioxidant properties, making it useful in preventing oxidative damage in biological systems.
Antimicrobial: It has shown potential as an antimicrobial agent against various pathogens.
Industry:
Mechanism of Action
The mechanism of action of Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione involves its interaction with molecular targets through its thiol group. The thiol group can form bonds with metal ions and other electrophilic centers, facilitating various catalytic and antioxidant activities. The compound’s ability to donate electrons makes it effective in neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
- Methyl-2-mercaptobenzimidazole, zinc salt
- Zinc 2-mercaptotoluimidazole
- 4-methyl-2-mercaptobenzimidazole, zinc salt
Comparison:
- Uniqueness: Zinc 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione is unique due to its specific structure, which includes a zinc ion coordinated with a thiol-substituted benzimidazole ring. This structure imparts distinct catalytic and antioxidant properties .
- Applications: While similar compounds also exhibit antioxidant and catalytic properties, this compound is particularly effective in the rubber industry and dye synthesis due to its stability and reactivity .
Properties
CAS No. |
107370-15-0 |
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Molecular Formula |
C16H14N4S2Zn |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
zinc;6-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-2-3-6-7(4-5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
InChI Key |
AAECGGBJSLLYEK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)[S-].CC1=CC2=C(C=C1)N=C(N2)[S-].[Zn+2] |
Origin of Product |
United States |
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